1,2,7,8-Diepoxyoctane

Catalog No.
S581749
CAS No.
2426-07-5
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,7,8-Diepoxyoctane

CAS Number

2426-07-5

Product Name

1,2,7,8-Diepoxyoctane

IUPAC Name

2-[4-(oxiran-2-yl)butyl]oxirane

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1(3-7-5-9-7)2-4-8-6-10-8/h7-8H,1-6H2

InChI Key

LFKLPJRVSHJZPL-UHFFFAOYSA-N

SMILES

C1C(O1)CCCCC2CO2

Synonyms

1,2,7,8-diepoxyoctane

Canonical SMILES

C1C(O1)CCCCC2CO2

,7,8-Diepoxyoctane as a Mutagen:

1,2,7,8-Diepoxyoctane has been studied for its mutagenic properties, meaning it has the potential to induce changes in an organism's genetic material. Studies have shown that it can cause mutations in bacteria and mammalian cells, including human cells []. This raises concerns about its potential carcinogenicity, which is the ability to cause cancer [].

1,2,7,8-Diepoxyoctane as an Alkylating Agent:

The epoxide functional groups present in 1,2,7,8-Diepoxyoctane make it an alkylating agent. Alkylating agents can react with nucleophiles, which are molecules that donate an electron pair, in biological molecules like DNA. This reaction can lead to DNA damage, which can contribute to mutations and potentially cancer [].

1,2,7,8-Diepoxyoctane in Mechanistic Studies:

Due to its mutagenic and alkylating properties, 1,2,7,8-Diepoxyoctane has been used as a tool in research to understand the mechanisms of mutagenesis and carcinogenesis. Scientists have employed it to study DNA repair pathways, the effects of DNA damage on cell survival, and the development of cancer [].

1,2,7,8-Diepoxyoctane is an organic compound belonging to the class of epoxides. Epoxides contain a three-membered ring with an oxygen atom bound to two carbon atoms []. It is a colorless to slightly yellow liquid at room temperature and is derived from octane, a hydrocarbon molecule [].

This compound has significance in scientific research primarily as a chemical intermediate. It is used in various organic synthesis reactions due to the presence of the two epoxide groups, which can be readily opened or manipulated to form new carbon-carbon bonds [].


Molecular Structure Analysis

The key feature of 1,2,7,8-Diepoxyoctane's structure is the presence of two epoxide groups. These three-membered rings, each containing an oxygen atom, are located at the first and eighth positions of the eight-carbon chain (C8H14O2) []. This structure makes the molecule particularly reactive due to the strain within the epoxide rings.


Chemical Reactions Analysis

Synthesis

Specific details about the synthesis of 1,2,7,8-Diepoxyoctane are not readily available in scientific literature. However, epoxidation reactions are common methods for synthesizing epoxides. One possible route involves the reaction of octene (C8H16) with a peroxygen compound, such as hydrogen peroxide (H2O2), in the presence of a transition metal catalyst [].

Reactions as an intermediate

1,2,7,8-Diepoxyoctane is valuable in organic synthesis due to its reactivity of the epoxide groups. These rings can be opened by nucleophiles (electron-donating species) to form new carbon-carbon bonds. A prominent example is the Suzuki reaction, which utilizes organoboron compounds and a palladium catalyst to create carbon-carbon bonds between the epoxide carbons and the organic moiety from the boron compound.

Decomposition

While specific decomposition pathways are not documented, epoxides can undergo hydrolysis (reaction with water) under acidic or basic conditions, resulting in ring opening and formation of diols (compounds with two hydroxyl groups) [].


Physical And Chemical Properties Analysis

  • Melting Point: -4.5 °C []
  • Boiling Point: 194-197 °C at 720 mmHg []
  • Density: 0.997 g/mL at 25 °C []
  • Solubility: Partly miscible in water, soluble in organic solvents like acetone and heptane [, ]
  • Stability: Stable under recommended storage conditions. Incompatible with oxidizing agents []

Mechanism of Action (Not Applicable)

1,2,7,8-Diepoxyoctane does not have a known biological function and is not used in biological systems.

1,2,7,8-Diepoxyoctane is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Harmful if swallowed and toxic in contact with skin [].
  • Mutagenicity: Suspected of causing genetic defects [].
  • Carcinogenicity: May cause cancer [].
  • Flammability: Information on flammability is not readily available. However, as an organic compound, it is likely flammable.

XLogP3

1

UNII

4IJ1M5W7LL

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H341 (97.73%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (88.64%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

2426-07-5

Wikipedia

1,2,7,8-diepoxyoctane

Dates

Modify: 2023-08-15

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